A Comprehensive Technical Guide to the Physicochemical Properties and Stability of (3R)-3-phenyl-1,4-oxazepane Hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties and Stability of (3R)-3-phenyl-1,4-oxazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-3-phenyl-1,4-oxazepane hydrochloride is a chiral heterocyclic compound belonging to the 1,4-oxazepane class.[1][2] Derivatives of this scaffold have garnered interest in medicinal chemistry due to their potential biological activities.[3] As with any potential drug candidate, a thorough understanding of its physicochemical properties and stability profile is paramount for successful drug development. This guide provides a comprehensive framework for the characterization of (3R)-3-phenyl-1,4-oxazepane hydrochloride, offering insights into the experimental design, methodology, and data interpretation necessary to advance its development. While specific experimental data for this exact molecule is not extensively available in public literature, this document extrapolates from established methods for structurally similar compounds to provide a robust framework for its evaluation.
Physicochemical Characterization
The physicochemical properties of an active pharmaceutical ingredient (API) are critical as they influence its biopharmaceutical properties, formulation development, and manufacturing processes. The following section details the key parameters to be investigated for (3R)-3-phenyl-1,4-oxazepane hydrochloride.
Solubility
Importance: Solubility is a crucial determinant of a drug's oral bioavailability. Poor aqueous solubility can lead to low and variable absorption. Understanding the solubility in various media is essential for developing suitable formulations.
Experimental Protocol: Equilibrium Solubility Method
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Preparation of Media: Prepare a range of aqueous solutions with varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract, as well as biorelevant media (e.g., FaSSIF and FeSSIF). Also, include common organic solvents used in formulation.
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Sample Preparation: Add an excess amount of (3R)-3-phenyl-1,4-oxazepane hydrochloride to each medium in sealed vials.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: After equilibration, filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
pKa Determination
Importance: The acid dissociation constant (pKa) determines the extent of ionization of a drug at a given pH. This influences its solubility, permeability, and interaction with biological targets. For (3R)-3-phenyl-1,4-oxazepane hydrochloride, the secondary amine in the oxazepane ring is expected to be the primary ionizable group.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.
Melting Point
Importance: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting point is indicative of a pure crystalline substance.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event in the DSC thermogram.
Polymorphism
Importance: Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, including solubility, melting point, and stability, which can impact drug product performance.
Experimental Protocol: X-Ray Powder Diffraction (XRPD)
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Sample Preparation: Prepare a flat sample of the powder on a sample holder.
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Data Acquisition: Analyze the sample using an XRPD instrument. The resulting diffraction pattern is a fingerprint of the crystalline form.
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Polymorph Screening: To identify potential polymorphs, crystallize the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate). Analyze each crystalline form by XRPD, DSC, and microscopy.
Hygroscopicity
Importance: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This can affect the physical and chemical stability of the drug substance, as well as its handling and manufacturing properties.
Experimental Protocol: Dynamic Vapor Sorption (DVS)
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Sample Preparation: Place a known amount of the sample in the DVS instrument.
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Analysis: Subject the sample to a programmed range of relative humidity (RH) at a constant temperature (e.g., 25 °C), and monitor the change in mass.
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Data Analysis: Plot the change in mass versus RH to generate a sorption/desorption isotherm. This will reveal the extent and reversibility of water uptake.
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7]
Forced Degradation Conditions
The following table outlines the recommended stress conditions for (3R)-3-phenyl-1,4-oxazepane hydrochloride, with a target degradation of 5-20%.[4][7]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 60 °C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 60 °C | Up to 7 days |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal Degradation | Dry Heat | 60 °C to 80 °C | Up to 7 days |
| Photostability | ICH Q1B conditions | Ambient | As per ICH Q1B |
Experimental Protocol: Forced Degradation Study
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Stock Solution Preparation: Prepare a stock solution of (3R)-3-phenyl-1,4-oxazepane hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[7]
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Stress Sample Preparation: For each stress condition, mix the stock solution with the respective stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photostability, expose the solid drug substance to the conditions.
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Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours, and daily thereafter).
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Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
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Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.
Key Steps:
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Column Selection: A reversed-phase C18 column is often a good starting point for polar to moderately polar compounds.[6]
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Mobile Phase Optimization: Develop a mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), that provides good separation between the parent compound and its degradation products.[6][8] Gradient elution may be necessary to resolve all peaks.
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Detector Wavelength Selection: Determine the optimal UV detection wavelength by examining the UV spectrum of the parent compound.
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Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualization of Workflows
Overall Physicochemical and Stability Assessment Workflow
Caption: Workflow for Physicochemical and Stability Characterization.
Forced Degradation Study Workflow
Caption: Workflow for a Forced Degradation Study.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. For example, a table summarizing the solubility in different media, and another detailing the percentage of degradation under various stress conditions. The interpretation of this data is crucial for risk assessment and decision-making in the drug development process. For instance, significant degradation under acidic conditions may necessitate the use of an enteric coating for an oral formulation.
Conclusion
A comprehensive understanding of the physicochemical properties and stability of (3R)-3-phenyl-1,4-oxazepane hydrochloride is a prerequisite for its successful development as a potential therapeutic agent. The experimental protocols and workflows outlined in this guide provide a robust framework for obtaining this critical information. By systematically evaluating its solubility, pKa, melting point, polymorphism, hygroscopicity, and degradation profile, researchers can make informed decisions regarding its formulation, manufacturing, and storage, ultimately ensuring the quality, safety, and efficacy of the final drug product.
References
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JOCPR. (n.d.). Studies on forced degradation of oxca. Retrieved from [Link]
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Journal of Chemistry. (2023, June 15). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Retrieved from [Link]
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PubChemLite. (n.d.). (3r)-3-phenyl-1,4-oxazepane hydrochloride. Retrieved from [Link]
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University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Retrieved from [Link]
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RSC Advances. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Retrieved from [Link]
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NextSDS. (n.d.). (3R)-3-phenyl-1,4-oxazepane hydrochloride — Chemical Substance Information. Retrieved from [Link]
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ResearchGate. (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
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PubMed. (2004, June 3). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]
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